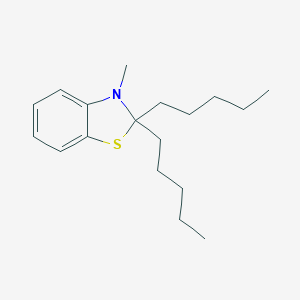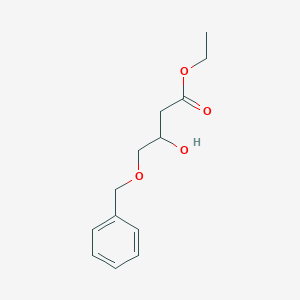
5-(Bromometil)-2-fluoropiridina
Descripción general
Descripción
Introduction 5-(Bromomethyl)-2-fluoropyridine is a significant compound in organic chemistry, often used as an intermediate in the synthesis of more complex molecules. It is a halogenated pyridine derivative, which makes it a valuable building block in medicinal chemistry and material science due to its reactive bromomethyl and fluorine groups.
Synthesis Analysis The synthesis of related fluoropyridines has been achieved through various methods including palladium-catalyzed reactions and radiofluorination. For instance, palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with different amines has been reported to yield 2-amino-5-fluoropyridines in varying yields (Pauton et al., 2019). Additionally, ortho-lithiation followed by reaction with trimethylborate has been used to prepare related bromo-fluoropyridine derivatives (Sutherland & Gallagher, 2003).
Molecular Structure Analysis The molecular structure of 5-(Bromomethyl)-2-fluoropyridine includes a pyridine ring substituted with fluorine and a bromomethyl group. This structure contributes to its reactivity and interaction with other chemical entities, facilitating the synthesis of a wide range of chemical compounds. However, specific studies detailing the crystal structure of this compound are limited, and research typically focuses on its derivatives or reaction products.
Chemical Reactions and Properties Chemoselective amination reactions involving related halopyridines demonstrate the reactivity of the bromo and fluoro substituents under various conditions. For example, 5-bromo-2-fluoropyridines can undergo selective functionalization, showcasing their utility in organic synthesis (Stroup et al., 2007).
Aplicaciones Científicas De Investigación
Síntesis de Ácidos y Ésteres Borónicos
5-(Bromometil)-2-fluoropiridina: es un intermedio clave en la síntesis de ácidos y ésteres borónicos. Estos compuestos son esenciales en reacciones de acoplamiento cruzado, como el acoplamiento de Suzuki-Miyaura, que se utiliza ampliamente en la industria farmacéutica para la construcción de moléculas complejas. El grupo bromometil actúa como un buen grupo saliente, facilitando la formación de ácidos y ésteres borónicos en condiciones apropiadas .
Desarrollo de Cristales Líquidos
El motivo estructural de this compound es valioso en el diseño de cristales líquidos. Su núcleo de piridina rígido y la presencia de átomos de halógeno lo hacen adecuado para inducir orientaciones y fases específicas en materiales de cristal líquido. Estos materiales tienen aplicaciones en tecnologías de visualización y dispositivos ópticos .
Materiales Fotovoltaicos Orgánicos
Las piridinas halogenadas, como this compound, se utilizan en el desarrollo de materiales fotovoltaicos orgánicos. Pueden servir como bloques de construcción para polímeros conjugados o moléculas pequeñas que exhiben propiedades electrónicas deseables para la conversión de energía solar .
Inhibidores de la Corrosión
El anillo de piridina en this compound puede actuar como un inhibidor de la corrosión para los metales. Al formar una capa protectora en la superficie del metal, evita la oxidación y la degradación, prolongando la vida útil de los componentes metálicos en diversas aplicaciones industriales .
Bioconjugación y Etiquetado
En bioquímica, this compound se puede utilizar para la bioconjugación. Puede vincular biomoléculas a colorantes fluorescentes u otros marcadores, lo que permite la visualización y el seguimiento de procesos biológicos en investigación y aplicaciones de diagnóstico .
Síntesis de Compuestos Heterocíclicos
Como intermedio sintético versátil, this compound se emplea en la síntesis de varios compuestos heterocíclicos. Estos compuestos son prevalentes en una amplia gama de medicamentos y agroquímicos, destacando su importancia en la química medicinal .
Mecanismo De Acción
Target of Action
5-(Bromomethyl)-2-fluoropyridine is a halogenated compound, and similar compounds have been found to interact with DNA . Bromomethyl-substituted compounds, such as acridines, have been shown to crosslink and intercalate with DNA . Therefore, it’s plausible that 5-(Bromomethyl)-2-fluoropyridine may also target DNA in a similar manner.
Mode of Action
Bromomethyl compounds have been shown to exhibit crosslinking and intercalative activities with dna . This suggests that 5-(Bromomethyl)-2-fluoropyridine may interact with DNA by forming covalent bonds (crosslinks) and inserting itself between DNA bases (intercalation), disrupting the normal functioning of DNA and potentially leading to cell death.
Pharmacokinetics
Similar halogenated compounds are generally well-absorbed and can distribute widely in the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary, often involving hepatic metabolism and renal excretion.
Propiedades
IUPAC Name |
5-(bromomethyl)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJPAAPIEURDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622024 | |
| Record name | 5-(Bromomethyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105827-74-5 | |
| Record name | 5-(Bromomethyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Bromomethyl)-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



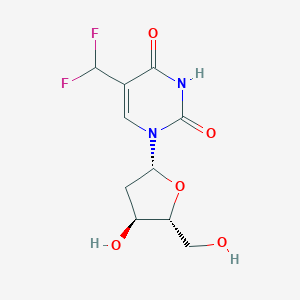
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
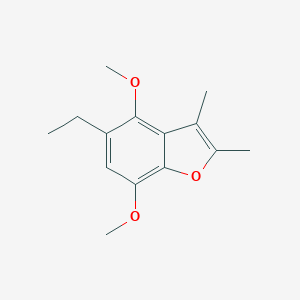
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
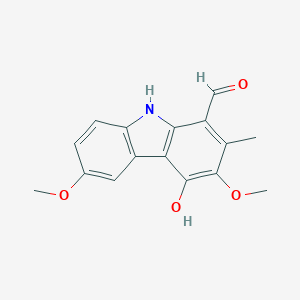
![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)




